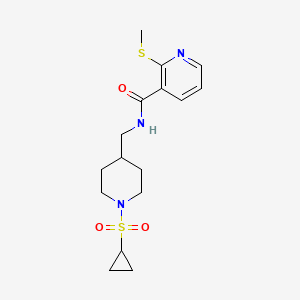

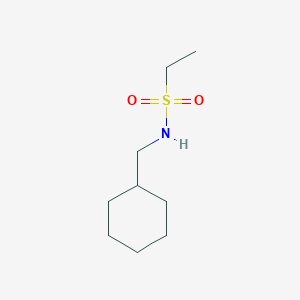

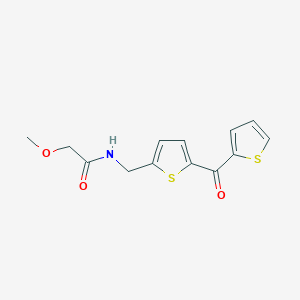

N-(cyclohexylmethyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyclohexylmethyl)ethanesulfonamide” is a type of sulfonamide . Sulfonamides are organic sulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .

Molecular Structure Analysis

The molecular formula of “N-(cyclohexylmethyl)ethanesulfonamide” is C10H21NO3S . Its average mass is 235.344 Da and its monoisotopic mass is 235.124207 Da .Scientific Research Applications

Catalyst Design and Stability

One study explores the use of sulfonamide-substituted compounds for designing potential oxidation catalysts. Sulfonamides, such as 4-tert-Butylbenzenesulfonamide, were used to enhance the solubility and stability of iron phthalocyanine catalysts. This modification led to remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene, yielding allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).

Environmental Impact and Degradation

Another study focuses on the ozonation of artificial sweeteners, where the oxidation of cyclamate (CYC) leads to the formation of amidosulfonic acid and cyclohexanone as main products. This research is significant for understanding the environmental degradation pathways of substances containing sulfonamide groups (M. Scheurer et al., 2012).

Organic Synthesis and Medicinal Chemistry

Research into the platinum(II)-catalyzed cyclizations using enesulfonamides showcases the creation of complex heterocyclic compounds, demonstrating the utility of sulfonamides in facilitating reactions that generate quaternary carbon centers within spiro-fused heterocyclic ring systems. This has implications for the synthesis of pharmacologically active molecules (Tyler J Harrison et al., 2007).

Environmental Sensors

A study on the development of a Co2+ ions sensor based on bis-sulfonamides highlights the role of sulfonamides in environmental monitoring. This research provides a foundation for creating sensors that can detect heavy metal contamination in water, demonstrating the application of sulfonamides in environmental science (T. Sheikh et al., 2016).

Green Chemistry

Research into the green synthesis of sulfonamides using nano-Ru/Fe3O4 as a catalyst emphasizes the importance of sulfonamides in sustainable chemistry. This method provides a more environmentally friendly approach to creating carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceuticals and agrochemicals (Feng Shi et al., 2009).

properties

IUPAC Name |

N-(cyclohexylmethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBRFGFWNUWMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

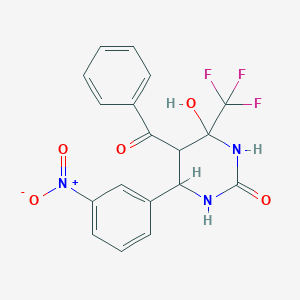

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

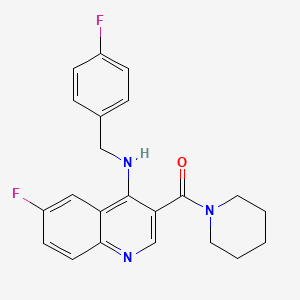

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

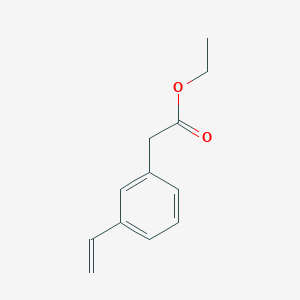

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)